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4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

Cat. No.: B13623895
M. Wt: 168.28 g/mol
InChI Key: OIJZAAKPXGUIIZ-UHFFFAOYSA-N
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Description

Contextualizing Bicyclo[2.2.1]heptane Systems: Structural Features and Chemical Significance

The bicyclo[2.2.1]heptane system, commonly known as norbornane (B1196662), is a saturated hydrocarbon with the chemical formula C₇H₁₂. wikipedia.org It is a bridged bicyclic compound characterized by a cyclohexane (B81311) ring bridged by a methylene (B1212753) group at the 1,4-positions. wikipedia.org This arrangement results in a rigid and strained three-dimensional structure. fiveable.me This inherent strain influences its reactivity and conformational properties, making it a valuable framework in organic chemistry. fiveable.me

The rigid structure of the bicyclo[2.2.1]heptane motif is a key feature, serving as a foundational scaffold in the synthesis of complex molecules. ku.ac.ke This structural unit is present in a variety of natural products and synthetic compounds. fiveable.meku.ac.ke Its predictable geometry allows for the precise spatial arrangement of functional groups, which is crucial in fields such as medicinal chemistry and materials science. ku.ac.ke The stereochemistry of substituted bicyclo[2.2.1]heptane derivatives is of particular importance, with endo and exo isomers often exhibiting distinct chemical and physical properties.

Table 1: Properties of Bicyclo[2.2.1]heptane (Norbornane)

Property Value
Chemical Formula C₇H₁₂
Molar Mass 96.17 g/mol
Melting Point 88 °C

The Role of Functionalized Butan-2-ol Moieties in Organic Synthesis

Butan-2-ol is a secondary alcohol that is chiral, existing as two stereoisomers: (R)-(-)-butan-2-ol and (S)-(+)-butan-2-ol. wikipedia.org The hydroxyl (-OH) group is a versatile functional group that can undergo a wide range of chemical transformations, including oxidation, esterification, and nucleophilic substitution. smolecule.comsynthesiswithcatalysts.compearson.com

In organic synthesis, the stereochemistry of functionalized butan-2-ol moieties is critical for controlling the stereochemical outcome of a reaction. fiveable.me By using a specific enantiomer of a butan-2-ol derivative as a starting material, chemists can selectively produce a desired stereoisomer of a target molecule. fiveable.me This control is fundamental in the synthesis of pharmaceuticals and other biologically active compounds where a specific three-dimensional arrangement of atoms is often required for activity. fiveable.me The esters of butan-2-ol are also noted for their pleasant aromas and are used in perfumes and artificial flavors. wikipedia.orgsynthesiswithcatalysts.com

Rationale for Academic Investigation of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

The academic interest in this compound stems from the combination of its two key structural components. The rigid, sterically defined bicyclo[2.2.1]heptane core provides a unique scaffold, while the chiral butan-2-ol side chain introduces a reactive functional group with stereochemical importance.

Investigations into this molecule could explore how the bulky bicyclic system influences the reactivity of the hydroxyl group on the butan-2-ol chain. The steric hindrance imposed by the norbornane group could direct reactions at the alcohol to favor specific stereochemical outcomes. Furthermore, the synthesis of this compound and its derivatives allows for the exploration of new synthetic methodologies and the creation of a library of related molecules with potentially novel properties. The biological activity of related bicyclo[2.2.1]heptane derivatives, such as their use as antagonists for chemokine receptors in cancer research, suggests that this structural class is of interest for therapeutic applications. smolecule.comnih.gov

Overview of Research Directions and Scope

Research on this compound and related structures can be directed toward several key areas. One primary focus is synthetic chemistry, involving the development of efficient and stereoselective routes to synthesize the molecule and its analogs. This could include methods for controlling the stereochemistry at both the bicyclic core and the butan-2-ol side chain.

Another significant research avenue is the exploration of its chemical reactivity. For example, the hydroxyl group can be oxidized to form the corresponding ketone, 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-one. smolecule.com The investigation of such transformations is crucial for creating new derivatives.

Furthermore, the potential applications of this compound are an important area of study. A patent has mentioned omega-cyclohexylalkan-1-ols, a class of compounds that includes this compound, for their use as antimicrobial actives to combat body odor. chiralen.com This suggests a potential application in the fragrance and personal care industries. Broader screening for biological activity, inspired by the use of the bicyclo[2.2.1]heptane scaffold in medicinal chemistry, could also uncover new therapeutic uses. nih.gov

Table 2: Basic Information for this compound

Property Value Reference
CAS Number 827299-50-3 cato-chem.com
Molecular Formula C₁₁H₂₀O cato-chem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B13623895 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)butan-2-ol

InChI

InChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3

InChI Key

OIJZAAKPXGUIIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC2CCC1C2)O

Origin of Product

United States

Synthetic Methodologies for 4 Bicyclo 2.2.1 Heptan 2 Yl Butan 2 Ol and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical.

The first key disconnection is the carbon-carbon bond between the bicyclic core and the butanol side chain. This bond can be disconnected via transformations such as a Grignard reaction or an alkylation. This approach simplifies the target molecule into a bicyclo[2.2.1]heptane electrophile or nucleophile and a suitable four-carbon fragment. For instance, a Grignard-type disconnection leads back to bicyclo[2.2.1]heptan-2-carboxaldehyde and a propyl magnesium halide.

A second disconnection can be made at the carbon-oxygen bond of the secondary alcohol on the side chain. This suggests a precursor ketone, 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-one, which can be reduced to the desired alcohol. This ketone itself can be formed through various carbon-carbon bond-forming reactions.

Further deconstruction of the bicyclo[2.2.1]heptane core itself typically leads back to cyclopentadiene (B3395910) and a suitable dienophile via a retro-Diels-Alder reaction, which is the cornerstone for constructing this bicyclic system.

Stereocontrolled Synthesis of the Bicyclo[2.2.1]heptane Core

The construction of the bicyclo[2.2.1]heptane skeleton is most famously achieved through the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a dienophile. The stereochemistry of the resulting bicyclic product is dictated by the endo rule, which states that the dienophile's substituents will preferentially occupy the endo position in the transition state, leading to the kinetic product.

Modern advancements have enabled highly stereocontrolled and enantioselective syntheses of this core structure. Organocatalysis, for example, has been employed in formal [4+2] cycloaddition reactions to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. These reactions often utilize chiral catalysts derived from diarylprolinol under mild conditions to achieve excellent yields and stereocontrol.

Method Key Features Stereocontrol Reference
Diels-Alder ReactionCycloaddition of cyclopentadiene and a dienophile.Generally favors the endo product (kinetic control).
Organocatalytic [4+2] CycloadditionUses chiral organocatalysts (e.g., diarylprolinol derivatives).High enantioselectivity (95-99% ee) and diastereoselectivity (>20:1 dr).

Approaches for Introducing the Butan-2-ol Side Chain

Once the bicyclo[2.2.1]heptane core is established, the next critical step is the introduction of the 4-carbon side chain and the installation of the hydroxyl group at the C2 position of that chain.

Several classic and modern carbon-carbon bond-forming reactions can be employed to attach the butyl side chain to the bicyclic framework.

Grignard Reactions: A common strategy involves the reaction of a bicyclo[2.2.1]heptyl Grignard reagent (or other organometallic species like an organolithium) with a suitable electrophile such as propylene (B89431) oxide or a protected 3-oxobutanal. Alternatively, an aldehyde functionalized bicyclo[2.2.1]heptane, such as norbornane-2-carboxaldehyde, can react with a propyl Grignard reagent. The subsequent step would be the oxidation of the resulting alcohol to a ketone, followed by another Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, which would then require further steps to achieve the target secondary alcohol. A more direct route involves the reaction of norbornane-2-carboxaldehyde with an appropriate three-carbon nucleophile.

Alkylation: Alkylation of an enolate derived from a bicyclo[2.2.1]heptyl methyl ketone with a suitable ethyl halide can be a viable route to form the carbon skeleton of the side chain. Subsequent reduction of the ketone would yield the desired alcohol.

Radical Reactions: Modern methods involving radical cyclization and addition can also be used for carbon-carbon bond formation. For example, a radical generated at the bridgehead of a bicyclic system can be trapped by an appropriately positioned alkene acceptor to form the side chain.

If the synthetic route proceeds through the ketone intermediate, 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-one, its reduction to the corresponding secondary alcohol is a crucial step. The choice of reducing agent can influence the diastereoselectivity of this transformation, as the approach of the hydride reagent to the carbonyl can be sterically hindered by the bulky bicyclic group.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. For greater stereocontrol, more sterically demanding reducing agents, such as L-Selectride® or K-Selectride®, can be used to favor the formation of one diastereomer over the other through selective hydride delivery from the less hindered face.

Reducing Agent Typical Application Selectivity
Sodium Borohydride (NaBH₄)General reduction of ketones and aldehydes.Moderate diastereoselectivity, dependent on substrate.
Lithium Aluminum Hydride (LiAlH₄)Powerful reduction of a wide range of functional groups.High reactivity, may offer different selectivity than NaBH₄.
L-Selectride® / K-Selectride®Sterically hindered hydride reagents.High diastereoselectivity, attacks from the less hindered face.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving a specific stereoisomer of this compound, which contains multiple stereocenters, requires precise control throughout the synthesis. This is often accomplished using chiral auxiliaries, chiral catalysts, or by starting from an enantiomerically pure precursor.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.

A well-known chiral auxiliary for controlling Diels-Alder reactions is the bornanesultam. By attaching an acrylate (B77674) dienophile to a bornanesultam, the subsequent [4+2] cycloaddition with cyclopentadiene proceeds with high diastereoselectivity, affording a chiral bicyclo[2.2.1]heptane derivative. The auxiliary can then be cleaved and the resulting carboxylic acid or other functional group can be elaborated to introduce the butan-2-ol side chain.

Evans oxazolidinones are another class of effective chiral auxiliaries. They can be used to control the stereochemistry of alkylation reactions of enolates, which could be a key step in building the butan-2-ol side chain with a defined stereocenter. Chiral sulfoxides have also been utilized as effective auxiliaries in asymmetric synthesis to produce biologically relevant compounds.

The use of these auxiliaries provides a reliable method for establishing the absolute stereochemistry of the bicyclic core and can influence the stereochemistry of subsequent transformations, ultimately leading to an enantiomerically enriched final product.

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

The asymmetric synthesis of this compound, aiming to control the stereochemistry at the chiral centers, can be approached through organocatalytic or metal-catalyzed methods. These strategies are crucial for obtaining specific stereoisomers, which can have distinct biological activities.

Organocatalytic Approaches:

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small chiral organic molecules to induce stereoselectivity. For the synthesis of bicyclo[2.2.1]heptane derivatives, organocatalytic Diels-Alder reactions are a common strategy to construct the bicyclic core with high enantioselectivity. rsc.org While not specifically described for the target molecule, a general approach could involve the asymmetric synthesis of a functionalized bicyclo[2.2.1]heptane precursor, which is then elaborated to the desired butan-2-ol side chain.

For instance, an enantiomerically enriched bicyclo[2.2.1]heptane-2-carbaldehyde could be synthesized via an organocatalyzed Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated aldehyde, followed by further reactions.

Metal-Catalyzed Asymmetric Syntheses:

Transition metal catalysis is a powerful tool for asymmetric synthesis, offering high enantioselectivity and diastereoselectivity. For derivatives of bicyclo[2.2.1]heptane, nickel-catalyzed asymmetric domino cyclizations have been shown to construct highly functionalized bicyclo[2.2.1]heptane derivatives with multiple quaternary stereocenters in excellent enantiomeric excess (ee). nih.gov

A potential metal-catalyzed route to this compound could involve the asymmetric hydrogenation of a suitable unsaturated precursor, such as 4-(bicyclo[2.2.1]heptan-2-yl)but-3-en-2-one, using a chiral metal catalyst (e.g., with Rhodium or Ruthenium complexes). The choice of chiral ligand would be critical in determining the stereochemical outcome of the reduction of both the double bond and the ketone.

Diastereoselective Control in Side Chain Attachment

Achieving diastereoselective control during the attachment of the butan-2-ol side chain is critical for isolating the desired stereoisomer of this compound. The rigid, bicyclic structure of the norbornane (B1196662) core can exert significant steric influence on the approaching reagents, which can be exploited to achieve diastereoselectivity.

One common strategy involves the nucleophilic addition of an organometallic reagent to a bicyclo[2.2.1]heptan-2-yl precursor containing a carbonyl group. For example, the Grignard reaction of 2-(bicyclo[2.2.1]heptan-2-yl)acetaldehyde with methylmagnesium bromide would lead to the formation of this compound. The diastereoselectivity of this reaction would be influenced by the facial bias of the aldehyde, which is dictated by the stereochemistry of the bicyclic core. The exo or endo orientation of the acetaldehyde (B116499) group would direct the nucleophilic attack to the opposite, less hindered face.

Alternatively, stereoselective reduction of the ketone in 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-one can be employed. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often results in attack from the less sterically hindered face of the ketone, leading to a high degree of diastereoselectivity in the formation of the alcohol. The stereochemical outcome would depend on the existing stereochemistry of the bicyclic system.

Methodological Improvements and Scale-Up Considerations

For any synthetic route to be viable for larger-scale production, methodological improvements and considerations for scale-up are essential. These often focus on improving reaction efficiency, reducing costs, ensuring safety, and simplifying purification processes.

Methodological Improvements:

For the synthesis of bicyclo[2.2.1]heptane derivatives, improvements can include the development of more efficient catalytic systems. For example, in metal-catalyzed reactions, the use of catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) would reduce the required catalyst loading, thereby decreasing costs and simplifying purification. The development of recyclable catalysts is another important area of improvement.

In organocatalysis, the design of more robust and highly active catalysts can lead to lower catalyst loadings and shorter reaction times. The use of flow chemistry can also offer significant advantages, allowing for better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for continuous production. d-nb.info

Scale-Up Considerations:

When scaling up the synthesis of this compound, several factors must be considered:

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are critical for the economic feasibility of a large-scale synthesis.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be challenging and expensive to implement on a large scale. Developing methodologies that operate under milder conditions is therefore highly desirable.

Safety: A thorough safety assessment of all reaction steps is crucial. This includes understanding the thermal stability of intermediates and managing any exothermic events.

Purification: Purification methods such as column chromatography are often not practical for large-scale production. Therefore, developing synthetic routes that yield products that can be purified by crystallization or distillation is a key consideration.

Waste Management: The environmental impact of the synthesis must be considered, with a focus on minimizing waste and using greener solvents and reagents where possible.

A summary of potential synthetic strategies and relevant considerations is presented in the table below.

Synthetic Aspect Potential Methodology Key Considerations for this compound
Asymmetric Synthesis Organocatalyzed Diels-AlderConstruction of an enantiomerically enriched bicyclo[2.2.1]heptane precursor.
Metal-Catalyzed Asymmetric HydrogenationReduction of an unsaturated precursor with a chiral catalyst.
Diastereoselective Control Grignard ReactionNucleophilic addition to a chiral bicyclo[2.2.1]heptan-2-yl aldehyde.
Stereoselective Ketone ReductionUse of sterically demanding reducing agents.
Methodological Improvements High-Turnover CatalystsReducing catalyst loading and cost.
Flow ChemistryImproved control, safety, and potential for continuous production.
Scale-Up Reagent and Catalyst CostEconomic viability of the synthetic route.
Reaction ConditionsPreference for milder, less energy-intensive conditions.
Purification MethodsDevelopment of non-chromatographic purification methods.

Advanced Spectroscopic and Structural Elucidation of 4 Bicyclo 2.2.1 Heptan 2 Yl Butan 2 Ol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution. researchgate.net For 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol, high-field NMR is indispensable for resolving complex spin systems and elucidating its three-dimensional structure.

Two-dimensional (2D) NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be used to trace the connectivity within the butanol side chain (e.g., from the methyl protons to the methine proton at C2', and from the C3' methylene (B1212753) protons to the C4' methylene protons) and throughout the bicyclo[2.2.1]heptane skeleton. This helps in assigning protons to specific positions within these two distinct parts of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms (¹H-¹³C). By combining COSY and HMQC/HSQC data, a complete map of the carbon skeleton and its attached protons can be constructed. For instance, the proton signal corresponding to the alcohol's methine group (CH-OH) would correlate with its specific carbon signal, distinguishing it from the methine carbons of the bicyclic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for connecting the butanol side chain to the bicyclic framework. Correlations would be expected between the protons on the carbon adjacent to the ring (C4') and the carbons of the bicyclo[2.2.1]heptane system (e.g., C2, C1, C3), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is vital for determining the stereochemistry, particularly the exo or endo configuration of the butanol substituent on the bicyclic ring. For example, if the substituent is in the exo position, NOE correlations would be observed between the protons on the side chain and specific protons on the exterior of the bicyclic cage.

The predicted ¹H and ¹³C NMR chemical shifts for the different isomers would vary based on the magnetic anisotropy and steric interactions, which can be resolved and assigned using these 2D techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual shifts can vary with solvent and stereochemistry.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Bicyclo[2.2.1]heptane Ring (C1-C7)0.8 - 2.528 - 50
Side Chain: C1' (CH₃)~1.2 (doublet)~23
Side Chain: C2' (CHOH)~3.8 (multiplet)~68
Side Chain: C3' (CH₂)~1.5 (multiplet)~40
Side Chain: C4' (CH₂)~1.4 (multiplet)~30
Side Chain: OHVariable (broad singlet)N/A

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.

For this compound, qNMR can be employed to:

Determine Purity: By adding a known amount of an internal standard with a well-resolved signal, the absolute purity of a synthesized batch can be calculated by comparing the integral of a unique signal from the target molecule to the integral of the standard.

Measure Isomeric Ratios: The synthesis of this molecule can result in a mixture of stereoisomers (e.g., exo/endo isomers and diastereomers from the chiral center in the side chain). Since different isomers will have distinct, well-resolved signals in a high-field NMR spectrum, the ratio of these isomers can be accurately determined by comparing the integration of their respective characteristic peaks. This is a significant advantage over methods like HPLC or GC, which would require the separation of isomers and individual calibration. chegg.com

Detailed Mass Spectrometry Fragmentation Analysis for Structural Insights

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its molecular weight and structure.

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the molecule. For this compound, the molecular formula is C₁₁H₂₀O.

Calculated Exact Mass: The monoisotopic mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Elemental Composition Confirmation: HRMS analysis of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would yield an experimental mass that can be compared to the calculated value. A match within a narrow tolerance (e.g., < 5 ppm) confirms the elemental formula and rules out other potential structures with the same nominal mass.

Table 2: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₁₁H₂₀O
Nominal Mass168 amu
Calculated Monoisotopic Mass168.15142 u

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (e.g., the molecular ion) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For a bicyclic alcohol like the title compound, several key fragmentation pathways are expected:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols, leading to a prominent peak at m/z [M-18]⁺. nist.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is characteristic of alcohols. For this compound, this could result in the loss of a methyl radical (•CH₃) or a propyl-bicycloheptane radical, leading to resonance-stabilized oxonium ions.

Bicyclic Ring Fragmentation: The bicyclo[2.2.1]heptane system itself undergoes characteristic fragmentation. A common pathway involves a retro-Diels-Alder reaction (if unsaturation is present) or other complex rearrangements, often leading to a characteristic base peak at m/z 67 or related fragments. The side chain can also be cleaved, resulting in a fragment corresponding to the bicyclo[2.2.1]heptyl cation or related structures.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IdentityFragmentation Pathway
168[C₁₁H₂₀O]⁺Molecular Ion (M⁺)
150[C₁₁H₁₈]⁺Loss of H₂O
153[C₁₀H₁₇O]⁺Loss of •CH₃ (Alpha-cleavage)
95[C₇H₁₁]⁺Cleavage of the side chain
67[C₅H₇]⁺Bicyclic ring fragmentation
45[C₂H₅O]⁺Alpha-cleavage

Vibrational Spectroscopy (FTIR, Raman) for Specific Functional Group Environments and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide valuable information about the functional groups present.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation by the molecule is measured. Key functional groups have characteristic absorption frequencies.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding between alcohol molecules.

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching vibrations of the sp³ C-H bonds in the bicyclic ring and the alkyl side chain.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O single bond stretching in a secondary alcohol.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. While C-O and O-H stretches are often weak in Raman spectra, the hydrocarbon skeleton (C-C bonds and C-H bonds) typically produces strong signals, providing a detailed fingerprint of the bicyclic structure.

The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule, confirming the presence of the alcohol functional group and the saturated hydrocarbon framework.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique (Expected Intensity)
O-H Stretch (H-bonded)3200 - 3600FTIR (Strong, Broad)
C-H Stretch (sp³)2850 - 2960FTIR (Strong), Raman (Strong)
C-H Bend1350 - 1470FTIR (Medium)
C-O Stretch1050 - 1150FTIR (Strong)
C-C Stretch (Framework)800 - 1200Raman (Strong)

X-ray Crystallography of Crystalline Derivatives to Confirm Absolute Configuration and Solid-State Conformations

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the X-ray crystallographic analysis of crystalline derivatives of this compound were identified. While the technique of X-ray crystallography is a powerful method for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration and solid-state conformations, it appears that such investigations have not been published for this particular compound or its derivatives.

The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient quality. For molecules that are oils or low-melting solids at room temperature, such as many alcohols, it is a common strategy to prepare crystalline derivatives. This can be achieved through reactions with reagents that introduce rigid and often polar functionalities, thereby promoting crystallization. Common derivatives for alcohols include esters of aromatic acids (e.g., benzoates, p-bromobenzoates) or urethanes. The heavy atoms (like bromine) in such derivatives are particularly useful as they facilitate the determination of the absolute configuration by anomalous dispersion methods.

In a typical X-ray crystallography experiment, a single crystal of a derivative of this compound would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced would be collected and analyzed to determine the electron density distribution within the crystal. This information would then be used to build a model of the molecular structure.

Should such a study be conducted in the future, the resulting data would be presented in a format similar to the hypothetical tables below.

Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Hypothetical Value
Chemical FormulaC_x_H_y_O_z_Br_1
Formula Weight[Calculated Value] g/mol
Crystal SystemOrthorhombic
Space GroupP2_1_2_1_2_1
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
α (°)90
β (°)90
γ (°)90
Volume (ų)[Calculated Value]
Z4
Calculated Density (g/cm³)[Calculated Value]
Absorption Coeff. (mm⁻¹)[Calculated Value]
F(000)[Calculated Value]
Crystal Size (mm³)[Hypothetical Value]
θ range for data collection[Hypothetical Range]
Reflections collected[Hypothetical Number]
Independent reflections[Hypothetical Number] [R(int) = value]
Final R indices [I>2σ(I)]R1 = [Value], wR2 = [Value]
Absolute structure param.[Flack parameter value]

Hypothetical Selected Bond Lengths and Angles

Bond/Angle **Length (Å) / Angle (°) **
C(1)-C(2)[Hypothetical Value]
C(2)-O(1)[Hypothetical Value]
C(4)-C(5)[Hypothetical Value]
C(1)-C(2)-C(3)[Hypothetical Value]
C(2)-O(1)-C(ester)[Hypothetical Value]

The determination of the absolute configuration would be of particular importance, especially for stereoisomers of this compound. The Flack parameter, derived from the crystallographic data, would be crucial in this regard, with a value close to zero for the correct enantiomer. Furthermore, the analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state, providing insights into intermolecular interactions such as hydrogen bonding.

At present, any discussion on the specific crystallographic parameters, absolute configuration, or solid-state conformations of this compound derivatives remains speculative due to the absence of published research in this area.

Reactivity and Chemical Transformations of 4 Bicyclo 2.2.1 Heptan 2 Yl Butan 2 Ol

Functional Group Interconversions of the Hydroxyl Group

The secondary alcohol functionality in 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is a prime site for various chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a base. For instance, esterification of related bicyclo[2.2.1]hept-2-oxyalkanols with acrylic acid has been reported to proceed with high yields. nih.gov It is expected that this compound would react similarly to form the corresponding esters. Trifluoroacetylation of alcohols containing a bicyclo[2.2.1]heptane moiety has also been observed to occur quantitatively in an NMR tube when trifluoroacetic acid is used as a co-solvent, highlighting the reactivity of the hydroxyl group. researchgate.net

Etherification can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 1: Representative Functional Group Interconversions of the Hydroxyl Group

TransformationReagents and ConditionsExpected Product
EsterificationAcetic anhydride, pyridine4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-yl acetate
Etherification1. Sodium hydride (NaH)2. Methyl iodide (CH₃I)2-Methoxy-4-(bicyclo[2.2.1]heptan-2-yl)butane

Oxidation to Ketones and Subsequent Derivatization

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-one. A wide array of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent) to milder, more selective methods like Swern oxidation or the use of Dess-Martin periodinane. organic-chemistry.orglibretexts.org The choice of oxidant would depend on the desired scale and the presence of other sensitive functional groups. For example, the oxidation of endo-bicyclo[2.2.1]heptan-2-ol to bicyclo[2.2.1]heptan-2-one has been achieved in high yield through dehydrogenation using a Raney nickel catalyst. thieme-connect.de

The resulting ketone, 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-one, is a versatile intermediate for further derivatization. For instance, it can undergo Baeyer-Villiger oxidation to form an ester, which upon hydrolysis, would yield bicyclo[2.2.1]heptan-2-yl acetate and subsequently bicyclo[2.2.1]heptan-2-ol. adichemistry.com

Table 2: Oxidation of this compound

Oxidizing AgentTypical ConditionsProduct
Pyridinium chlorochromate (PCC)Dichloromethane, room temperature4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-one
Jones Reagent (CrO₃, H₂SO₄)Acetone, 0 °C to room temperature4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-one
Swern Oxidation ((COCl)₂, DMSO, Et₃N)Dichloromethane, low temperature4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-one

Electrophilic and Nucleophilic Additions to the Bicyclic System

While the saturated bicyclo[2.2.1]heptane core of this compound is generally unreactive towards additions, its unsaturated derivatives, such as those containing a double bond within the bicyclic framework (e.g., a bicyclo[2.2.1]hept-5-en-2-yl moiety), would be susceptible to electrophilic addition reactions. unizin.orgcrunchchemistry.co.uk The addition of electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would proceed with stereo- and regioselectivity influenced by the steric hindrance of the bicyclic system and the potential for carbocation rearrangements.

Nucleophilic reactions on the bicyclo[2.2.1]heptane system are less common unless a suitable leaving group is present. Nucleophilic substitution at the bridgehead carbons is generally disfavored due to the strain that would be introduced in the transition state. However, nucleophilic attack can occur at other positions if they are appropriately functionalized. For example, a base-promoted substitution followed by a spontaneous ring-opening has been reported for a strained 1-mesyloxy-substituted bicyclo[2.2.1]heptane system. nih.gov

Rearrangement Pathways of the Bicyclo[2.2.1]heptane Moiety

The bicyclo[2.2.1]heptane skeleton is well-known for undergoing carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement. msu.edu These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates. Should a carbocation be generated on the bicyclic framework of a derivative of this compound, for instance, through the loss of a leaving group or by electrophilic addition to an unsaturated precursor, a skeletal rearrangement would be a likely outcome. This can lead to the formation of isomeric bicyclo[3.2.0]heptane or other rearranged bicyclic systems. researchgate.net

Cycloaddition and Pericyclic Reactions Involving Unsaturated Derivatives

Unsaturated derivatives of this compound, particularly those containing a diene system, can participate in cycloaddition and pericyclic reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of polycyclic systems and is a characteristic reaction of conjugated dienes. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com An unsaturated derivative of the title compound, for example, one with a bicyclo[2.2.1]hepta-2,5-diene moiety, could act as a diene or dienophile in such reactions, leading to the formation of more complex bridged structures. rsc.orgnih.gov

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of reactions involving the bicyclo[2.2.1]heptane system are often complex and have been the subject of numerous studies. The stereochemistry of these reactions is highly controlled by the rigid, strained nature of the bicyclic framework. For instance, electrophilic additions to norbornene systems typically occur from the exo face due to steric hindrance from the C7 methylene (B1212753) bridge.

The mechanism of Wagner-Meerwein rearrangements in this system involves the formation of non-classical carbocations, where the positive charge is delocalized over three carbon atoms. This delocalization has significant implications for the stereochemical outcome of the reaction. Mechanistic studies often employ isotopic labeling and computational methods to elucidate the intricate details of these reaction pathways. openrepository.com While specific mechanistic studies on this compound are not available, the extensive body of research on the bicyclo[2.2.1]heptane system provides a solid foundation for predicting and understanding its chemical behavior. researchgate.net

Stereochemical Research on 4 Bicyclo 2.2.1 Heptan 2 Yl Butan 2 Ol

Configurational Isomerism and Conformation of the Bicyclo[2.2.1]heptane Ring System

The bicyclo[2.2.1]heptane ring system is a bridged bicyclic alkane. libretexts.org Its rigid structure is a consequence of the two fused five-membered rings. fiveable.me This rigidity locks the molecule into a strained boat-like conformation. openstax.orguci.edu Unlike cyclohexane (B81311), which can undergo ring-flipping, the bicyclo[2.2.1]heptane skeleton is conformationally locked. openstax.org

The primary source of isomerism in a substituted bicyclo[2.2.1]heptane system arises from the orientation of the substituent on the ring. The substituent at the C-2 position (and other positions) can be oriented in one of two ways: exo or endo.

Exo isomer: The substituent points away from the six-membered ring and towards the one-carbon bridge (C7).

Endo isomer: The substituent points towards the six-membered ring and away from the one-carbon bridge.

These two diastereomers, the exo and endo isomers of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol, are not interconvertible without breaking and reforming chemical bonds. The relative stability of these isomers is influenced by steric interactions. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance compared to the more sterically crowded endo position. acs.org

The bicyclo[2.2.1]heptane structure also contains two bridgehead carbons (C1 and C4), which are chiral centers if appropriately substituted. libretexts.org In the parent bicyclo[2.2.1]heptane, these are not chiral centers.

Table 1: Key Stereochemical Features of the Bicyclo[2.2.1]heptane Ring System
FeatureDescription
Configurational IsomersExo and endo diastereomers based on substituent orientation.
ConformationRigid, strained boat-like conformation. openstax.orguci.edu
Bridgehead CarbonsC1 and C4 are potential chiral centers depending on substitution. libretexts.org

Stereocenter Analysis in the Butan-2-ol Side Chain

The butan-2-ol side chain introduces an additional stereocenter at the C-2 position of the butane (B89635) chain, where the hydroxyl group is attached. This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a 3-(bicyclo[2.2.1]heptan-2-yl)propyl group. askfilo.com

This stereocenter can exist in two configurations, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The presence of this chiral center means that each of the exo and endo diastereomers of this compound can exist as a pair of enantiomers.

Therefore, this compound has a total of three stereocenters: C1, C2, and C4 of the bicyclo[2.2.1]heptane ring and the C2 of the butan-2-ol side chain. This gives rise to a total of 23 = 8 possible stereoisomers. These can be grouped into four pairs of enantiomers.

The combination of the stereochemistry of the bicyclic ring and the side chain results in the following possible stereoisomers:

(1R, 2R, 4S)-2-[(2R)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1S, 2S, 4R)-2-[(2S)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1R, 2R, 4S)-2-[(2S)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1S, 2S, 4R)-2-[(2R)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1R, 2S, 4S)-2-[(2R)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1S, 2R, 4R)-2-[(2S)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1R, 2S, 4S)-2-[(2S)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

(1S, 2R, 4R)-2-[(2R)-butan-2-ol-4-yl]bicyclo[2.2.1]heptane

Diastereomeric and Enantiomeric Purity Determination Methods

The analysis and separation of the various stereoisomers of this compound are crucial for understanding their individual properties and for applications where stereochemical purity is important.

Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. unife.it

Chiral Gas Chromatography (GC): Chiral GC can be used for the separation of volatile chiral compounds. The enantiomers of this compound could potentially be separated on a chiral stationary phase (CSP), such as a cyclodextrin-based column. Diastereomers, having different physical properties, can often be separated on standard achiral GC columns.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of a broad range of chiral molecules. unife.it Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of enantiomers of alcohols. mdpi.com Both normal-phase and reversed-phase HPLC can be employed, and the choice of mobile phase is critical for achieving optimal separation. mdpi.com

Table 2: Illustrative Chiral HPLC Conditions for Enantiomeric Separation
ParameterCondition
ColumnCellulose-based Chiral Stationary Phase
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Hypothetical Retention TimesEnantiomer 1: 8.5 min, Enantiomer 2: 10.2 min

Another approach to determine enantiomeric purity is through derivatization with a chiral derivatizing agent (CDA). nih.gov The reaction of a racemic mixture of this compound with an enantiomerically pure CDA will produce a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques (GC or HPLC) or analyzed by NMR spectroscopy. researchgate.netlibretexts.org

Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, which form diastereomeric esters. libretexts.orgresearchgate.net The resulting diastereomers can then be analyzed, for example, by 1H or 19F NMR spectroscopy, where the different chemical environments of the protons or fluorine atoms in the diastereomers lead to distinct signals. researchgate.net

Stereochemical Influence on Reactivity and Selectivity

The stereochemistry of this compound is expected to have a significant impact on its chemical reactivity and the stereochemical outcome of its reactions.

The rigid bicyclo[2.2.1]heptane skeleton can exert considerable steric influence on the reactivity of the hydroxyl group in the side chain. The exo and endo isomers will present different steric environments around the butan-2-ol moiety. For example, in an esterification reaction, the approach of the acylating agent to the hydroxyl group may be more hindered in one diastereomer than the other, leading to different reaction rates.

Furthermore, the chirality of both the bicyclic ring and the side chain can influence the stereoselectivity of reactions involving the alcohol. For instance, in an oxidation of the secondary alcohol to a ketone, the use of a chiral oxidizing agent could lead to kinetic resolution, where one enantiomer reacts faster than the other.

Theoretical and Computational Chemistry Studies of 4 Bicyclo 2.2.1 Heptan 2 Yl Butan 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and stability of molecules. For a molecule like 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-ol, DFT calculations can provide valuable insights into its fundamental properties.

Methodology: A typical DFT study would involve geometry optimization of the various possible isomers (endo/exo and R/S stereoisomers) of the molecule. This is often performed using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules, paired with a basis set like 6-31G(d) or larger for better accuracy.

Expected Findings: From these calculations, one could determine the relative energies of the different stereoisomers, thus predicting their thermodynamic stability. Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to compute the electrostatic potential surface, which would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for DFT Calculations:

IsomerRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
(exo, R)0.00-6.51.27.7
(exo, S)0.00-6.51.27.7
(endo, R)1.25-6.41.37.7
(endo, S)1.25-6.41.37.7

Note: The data in this table is hypothetical and serves as an illustration of the type of results that would be obtained from DFT calculations.

Conformational Landscape Analysis using Molecular Mechanics and Dynamics

The presence of a flexible butanol side chain attached to the rigid bicyclo[2.2.1]heptane core suggests that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for predicting its physical and chemical behavior.

Methodology: Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, can be used for an initial rapid screening of the conformational space. This would involve systematically rotating the single bonds in the butanol side chain to identify low-energy conformers. Subsequently, molecular dynamics (MD) simulations can be performed to explore the conformational landscape at a finite temperature, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states.

Expected Findings: The analysis would likely reveal several stable conformers corresponding to different orientations of the butanol side chain relative to the bicyclic framework. The relative populations of these conformers at a given temperature can be estimated from their free energies. This information is particularly important for understanding how the molecule might interact with other molecules, such as in a catalytic context.

Reaction Pathway and Transition State Modeling

Computational chemistry can be employed to model the reaction pathways of this compound, for instance, in dehydration or oxidation reactions.

Methodology: To study a reaction pathway, one would first identify the structures of the reactants, products, and any intermediates. Transition state (TS) searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can then be used to locate the transition state connecting these species. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Methodology: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum.

Expected Findings: The predicted NMR spectra would show distinct signals for the protons and carbons in the bicyclic and butanol moieties. For example, the protons on the carbon bearing the hydroxyl group in the butanol chain would be expected to have a chemical shift in the range of 3.5-4.0 ppm. The calculated IR spectrum would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C (hydroxyl-bearing in butanol)~68
C (bridgehead in bicycloheptane)~40
C (methyl in butanol)~23

Note: The data in this table is hypothetical and serves as an illustration of the type of results that would be obtained from spectroscopic prediction calculations.

Molecular Docking and Ligand-Binding Site Analysis (in the context of academic tool/catalyst design, not biological effects)

The chiral nature and rigid scaffold of this compound make it an interesting candidate for use as a chiral ligand in asymmetric catalysis. Molecular docking can be used to predict how this molecule might bind to a metal center or within the active site of a catalyst.

Methodology: Molecular docking simulations would be performed using software such as AutoDock or GOLD. A model of the catalyst's active site or the metal complex would be prepared, and the different conformations of this compound would be docked into this site. The docking algorithm would then score the different binding poses based on factors such as intermolecular interactions and conformational strain.

Expected Findings: The results of the docking study would provide a prediction of the preferred binding mode of the molecule. This would include information about the key interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the complex. This information could be used to guide the design of new catalysts where this molecule acts as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction. The analysis would focus on the steric and electronic factors that govern the binding and how these might influence the catalytic activity and selectivity.

Applications As a Synthetic Building Block and in Advanced Materials Science

Role of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol in the Synthesis of Complex Natural Products and Analogues

The bicyclo[2.2.1]heptane skeleton is a recurring motif in a number of complex natural products. Its rigid structure allows for precise spatial arrangement of functional groups, making it an ideal starting point for stereocontrolled synthesis. While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its structural elements suggest a significant potential role.

Synthetic chemists often employ building blocks that can introduce conformational rigidity and multiple stereocenters in a controlled manner. The synthesis of novel bicyclo[2.2.1]heptane derivatives is considered a valuable strategy for creating versatile building blocks for organic synthesis. nih.gov The structure of this compound contains three chiral centers, and its defined stereochemistry can be exploited to construct larger, stereochemically complex targets. The butanol side chain offers a reactive hydroxyl group that can be used for further elaboration, such as oxidation to a ketone, esterification, or conversion to a leaving group for substitution reactions. These transformations would allow for the coupling of the bicyclic moiety to other fragments in a convergent synthetic approach.

For instance, the synthesis of azasordarin analogs, a class of antifungal agents, has utilized a Diels-Alder reaction to generate a highly substituted bicyclo[2.2.1]heptane core as a key step. researchgate.net Similarly, the development of antitumor agents has been explored through new bicyclo[2.2.1]heptane nucleoside analogues. researchgate.net The inherent chirality and rigidity of molecules like this compound make them suitable candidates for the synthesis of analogues of such bioactive compounds, where the bicyclic core serves to orient substituents in a specific conformation to interact with biological targets.

Design and Development of Chiral Catalysts and Ligands Incorporating the Bicyclic Alcohol Moiety

The development of effective chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govtcichemicals.com Bicyclic structures are frequently incorporated into ligand design because their rigidity translates to a well-defined chiral environment around the metal center, which can lead to high levels of enantioselectivity. Chiral norbornene derivatives, for example, are important precursors for such ligands. magtech.com.cn

This compound is a prime candidate for modification into a chiral ligand. The secondary alcohol on the side chain can serve as a coordination site or as a handle for introducing other coordinating groups, such as phosphines, amines, or oxazolines. The synthesis of chiral bicyclic amines and their use in organocatalyzed epoxidation is one such application area. researchgate.net

The general approach involves several key steps:

Functional Group Transformation : The hydroxyl group can be converted into an amino group, a halogen, or other functionalities.

Introduction of Coordinating Atoms : Phosphine groups, often used in hydrogenation or cross-coupling catalysts, can be introduced via nucleophilic substitution.

Formation of Bidentate or Tridentate Ligands : The bicyclic scaffold can be further elaborated to create ligands that can bind to a metal center through two or more points, enhancing the stability and selectivity of the resulting catalyst.

The inherent chirality of the bicyclo[2.2.1]heptane core, combined with the stereocenter at the alcohol, can lead to powerful C2-symmetric or non-symmetric ligands. Such ligands are crucial in reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. researchgate.net

Table 1: Potential Ligand Types Derived from this compound

Ligand ClassPotential Synthesis RouteTarget Catalytic Reactions
Phosphine Ligands Conversion of the alcohol to a tosylate, followed by substitution with a diarylphosphine anion.Asymmetric Hydrogenation, Cross-Coupling
Amino-Alcohol Ligands Use of the intact molecule or simple derivatives.Asymmetric Transfer Hydrogenation, Aldol Reactions
Oxazoline Ligands Conversion of the alcohol to a nitrile, followed by cyclization with an amino alcohol.Asymmetric Allylic Alkylation, Diels-Alder Reactions

Precursors for Polymer Chemistry and Advanced Functional Materials

Polymers derived from norbornene and its derivatives are known for their high thermal stability, mechanical strength, and optical clarity. researchgate.net These properties make them valuable in applications ranging from electronics to specialty packaging. The compound this compound can be envisioned as a precursor to functional monomers for polymerization.

To be polymerizable, the saturated bicyclo[2.2.1]heptane (norbornane) ring must typically be modified to introduce a polymerizable group, most commonly a double bond to form a norbornene derivative. This can be achieved through various synthetic routes. Alternatively, the hydroxyl group on the side chain can be functionalized with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, through esterification.

Another important polymerization method for norbornene-type monomers is Ring-Opening Metathesis Polymerization (ROMP). dtic.mil This technique is highly tolerant of various functional groups. If a norbornene moiety were present in the molecule, the resulting polymer would feature the bicyclic core integrated into the polymer backbone. The butanol side chain would then act as a pendant functional group, influencing the polymer's properties, such as solubility, adhesion, and reactivity for post-polymerization modification. The synthesis of functional poly(olefins) with well-defined functional groups is an active area of research. researchgate.net

The incorporation of the bulky and rigid bicyclo[2.2.1]heptane unit into a polymer chain has a significant impact on the material's properties. The steric hindrance of the bicyclic group restricts chain mobility, leading to polymers with high glass transition temperatures (Tg). The presence of the hydroxyl group on the side chain of this compound-derived monomers would introduce polarity into an otherwise nonpolar polyolefin backbone.

This functionality can be exploited in several ways:

Improved Adhesion : The polar hydroxyl groups can enhance the adhesion of the polymer to various substrates.

Cross-linking Sites : The alcohol can serve as a reactive site for cross-linking, leading to the formation of thermoset materials with enhanced mechanical and thermal properties.

Grafting Point : Other polymer chains can be grafted onto the backbone at the hydroxyl sites, leading to the formation of complex architectures like graft copolymers. These materials can combine the properties of different polymers, for example, creating materials that are both rigid and flexible.

Stimuli-Responsive Materials : The hydroxyl group can be modified with moieties that respond to external stimuli such as pH or temperature, leading to "smart" materials. digitellinc.com

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The unique shapes of molecules can direct how they pack together in the solid state or aggregate in solution.

The structure of this compound is amphiphilic, possessing a nonpolar, hydrophobic bicyclic core and a polar, hydrophilic alcohol group. Such molecules, known as amphiphiles, can self-assemble in aqueous environments to form organized structures like micelles, vesicles, or nanotubes. Research on norbornane-based amphiphiles has shown that the rigid "kink" provided by the bicyclic core can have a profound effect on the morphology of the resulting aggregates. rsc.orgresearchgate.net Subtle changes in the molecular structure can lead to significant differences in the size and shape of the self-assembled particles. rsc.org

The hydroxyl group on the butanol side chain can participate in hydrogen bonding, which can be a powerful directing force in self-assembly. This could lead to the formation of well-ordered networks or liquid crystalline phases. Furthermore, the chirality of the molecule could be translated to the supramolecular level, resulting in the formation of chiral aggregates, such as helical fibers, which are of interest for applications in chiral separations and catalysis. The ability of norbornene-based structures to act as scaffolds for creating specific molecular architectures has been demonstrated in the design of peptide analogues that form defined secondary structures. acs.org

Lack of Publicly Available Research Data for this compound Prevents In-Depth Analysis

A thorough investigation into the chemical compound this compound has revealed a significant scarcity of publicly available scientific literature and research data. Despite a comprehensive search for scholarly articles, detailed research findings, and specific data pertaining to its synthesis, characterization, and potential applications, no substantive information could be retrieved from the public domain.

The compound, identified by its CAS number 827299-50-3, molecular formula C11H20O, and molecular weight of 168.28 g/mol , appears to be a niche molecule that has not been the subject of extensive academic or industrial research, at least not in publications accessible through standard scientific search methodologies.

Without primary research to draw upon, the following sections of the requested article cannot be developed with the necessary detail and accuracy:

Conclusion and Future Research Perspectives

Interdisciplinary Research Opportunities:The lack of foundational data on the compound's properties and reactivity prevents any informed discussion on its potential use in interdisciplinary research.

Until research on 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol is published and made accessible to the scientific community, a detailed and informative article focusing solely on this compound cannot be generated.

Q & A

Basic: What are the primary challenges in synthesizing 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol, and how can they be addressed methodologically?

Answer:
The synthesis of bicyclic terpene derivatives like this compound often faces challenges such as steric hindrance from the bicyclo[2.2.1]heptane system, regioselectivity in hydroxylation, and stability of intermediates. Key strategies include:

  • Steric Control : Use bulky protecting groups (e.g., TBS or Trityl) to shield reactive sites during functionalization of the bicyclic core .
  • Regioselective Oxidation : Employ enzymatic or metal-catalyzed oxidation (e.g., Sharpless dihydroxylation) to target the secondary alcohol at the 2-position .
  • Intermediate Stabilization : Low-temperature reactions (-78°C) and inert atmospheres (N₂/Ar) minimize decomposition of strained bicyclic intermediates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve bicyclic ring protons (δ 1.2–2.5 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm). DEPT-135 can distinguish CH₂/CH₃ groups in the butan-2-ol chain .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C₁₁H₁₈O) and isotopic patterns to rule out impurities .
  • Chiral HPLC : Essential for verifying enantiopurity if stereoisomers are present (e.g., using a Chiralpak AD-H column) .

Advanced: How can computational modeling resolve contradictions in stereochemical assignments for this compound?

Answer:

  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm suggest misassigned stereochemistry .
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., bicycloheptane CH₂ groups and hydroxyl protons) to validate chair or boat conformations .
  • X-ray Crystallography : Resolve ambiguous cases by determining absolute configuration, though crystallization may require co-crystallization agents for low-melting-point derivatives .

Advanced: What strategies mitigate low yields in catalytic hydrogenation of the bicyclo[2.2.1]heptane core?

Answer:

  • Catalyst Selection : Use Adams’ catalyst (PtO₂) or Rh/Al₂O₃ under moderate H₂ pressure (3–5 atm) to avoid over-reduction of the strained ring .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve hydrogen solubility and reduce side reactions .
  • Additives : Triethylamine or NaHCO₃ can neutralize acidic byproducts that deactivate catalysts .

Advanced: How can researchers assess the compound’s potential bioactivity using in silico tools?

Answer:

  • Molecular Docking : Screen against protein targets (e.g., cytochrome P450 or GPCRs) using AutoDock Vina. The bicyclic system may exhibit affinity for hydrophobic binding pockets .
  • ADMET Prediction : Tools like SwissADME predict logP (2.5–3.5) and blood-brain barrier penetration, critical for CNS drug candidates .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with biological activity using datasets from structurally related terpenes .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis due to potential volatility .
  • Spill Management : Absorb with vermiculite or sand; avoid water to prevent spreading.
  • Waste Disposal : Collect in halogen-free containers for incineration, as halogenated byproducts may form during reactions .

Advanced: How does the compound’s stereochemistry influence its physicochemical properties?

Answer:

  • Solubility : cis-Diol configurations increase water solubility via hydrogen bonding, whereas trans isomers are more lipophilic .
  • Melting Point : Enantiopure forms often have higher melting points due to crystalline packing efficiency (e.g., 120–140°C vs. 90–110°C for racemic mixtures) .
  • Stability : Axial hydroxyl groups in the bicyclic system are prone to oxidation; equatorial positions enhance stability .

Advanced: What isotopic labeling approaches can trace metabolic pathways of this compound?

Answer:

  • ¹³C-Labeling : Introduce ¹³C at the hydroxyl-bearing carbon (C2 of butan-2-ol) via Grignard reactions with ¹³CO₂ .
  • Deuterium Exchange : Use D₂O under acidic conditions to label exchangeable protons (e.g., OH group) for MS-based metabolic tracking .

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